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Compound of Interest

Compound Name: 2-(Formylamino)pyridine

Cat. No.: B1334328

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-
(formylamino)pyridine, also known as N-(pyridin-2-yl)formamide, as a key intermediate in
multi-step organic synthesis. The following sections detail its application as a precursor to 2-
aminopyridine derivatives and the utility of its N-methylated analog in C-C bond formation.

Application as an Intermediate in the Synthesis of 2-
Aminopyridines

2-(Formylamino)pyridine is a crucial and often isolable intermediate in the synthesis of 2-
aminopyridine derivatives from pyridine N-oxides.[1][2] This synthetic route offers a practical
and efficient alternative for producing substituted 2-aminopyridines, which are significant
pharmacophores in numerous bioactive small molecules.[2] The formyl group serves as a
protecting group for the amine functionality, which is subsequently removed in situ to yield the
desired 2-aminopyridine.

A general workflow for this process involves the reaction of a pyridine N-oxide with an activated
isocyanide, leading to the formation of the N-formylaminopyridine intermediate. This
intermediate can then be deprotected under basic conditions to afford the final 2-aminopyridine
product. The overall transformation is a one-pot, two-step process with yields of up to 84%.[1]

[2]
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Logical Workflow for 2-Aminopyridine Synthesis

Step 1: Formation of Intermediate

Pyridine N-Oxide Activated Isocyanide

Reaction

2-(Formylamino)pyridine Intermediate

Step 2: Ddprotection

In situ Deprotection
(e.g., K2CO3/MeOH)

Click to download full resolution via product page

Caption: One-pot, two-step synthesis of 2-aminopyridines.

Quantitative Data for 2-Aminopyridine Synthesis

The following table summarizes the yields for the synthesis of various 2-aminopyridine
derivatives via the 2-(formylamino)pyridine intermediate.
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Pyridine N-Oxide 2-Aminopyridine

Entry L. Yield (%)
Derivative Product
N-(4-
1 Pyridine N-oxide Chlorophenyl)pyridin- 71
2-amine
) 4-Nitropyridine N- N-(4-Chlorophenyl)-4- 84
oxide nitropyridin-2-amine
3 4-Chloropyridine N- 4-Chloro-N-(p- 75
oxide tolyl)pyridin-2-amine
o Methyl 2-
Methyl isonicotinate o
4 ) (benzylamino)isonicoti 45
N-oxide
nate

Table 1: Yields of substituted 2-aminopyridines synthesized via a 2-(formylamino)pyridine
intermediate. Data sourced from Vamos & Cosford, 2014.[2]

Experimental Protocol: General Procedure for the 2-
Amination of Pyridine N-Oxides

This protocol is adapted from Vamos & Cosford, 2014.[2]

Materials:

o Substituted pyridine N-oxide

o Tosylmethyl isocyanide (TosMIC) or other suitable activated isocyanide
e Potassium carbonate (K2CO3s)

¢ Methanol (MeOH)

e Dichloromethane (DCM)

e Anhydrous sodium sulfate (Na2S0a4)
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 Silica gel or Florisil for chromatography

Procedure:

Reaction Setup: To a solution of the pyridine N-oxide (1.0 equiv) in dichloromethane (DCM),
add the activated isocyanide (e.g., TosMIC, 1.1 equiv).

o Formation of the Intermediate: Stir the reaction mixture at room temperature. The progress of
the formation of the 2-(formylamino)pyridine intermediate can be monitored by thin-layer
chromatography (TLC).

 In situ Deprotection: Once the formation of the intermediate is complete, add potassium
carbonate (K2COs, 3.0 equiv) and methanol (MeOH).

e Reaction Completion: Stir the mixture at room temperature until the deprotection is complete,
as indicated by TLC analysis.

o Work-up: Concentrate the reaction mixture in vacuo. Partition the residue between DCM and
water. Separate the organic layer, dry over anhydrous sodium sulfate (Na=S0a4), and
concentrate again.

« Purification: Purify the crude product by flash chromatography on silica gel or Florisil using
an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-
aminopyridine derivative.

Application of N-Methyl-N-(2-pyridyl)formamide as a
Formylating Agent

A derivative of 2-(formylamino)pyridine, N-methyl-N-(2-pyridyl)formamide, serves as an
effective reagent for the formylation of Grignard reagents, providing a direct, one-step route to
a variety of aldehydes in high yields.[3] This method is notable for its broad substrate scope,
including aryl, alkyl, vinyl, and acetylenic Grignard reagents.

The formylating agent is prepared from commercially available 2-aminopyridine in two steps:
formylation followed by N-methylation. The subsequent reaction with a Grignard reagent
proceeds by addition of the organometallic compound to the formyl group. A key feature of this
reagent is the presence of the pyridyl nitrogen, which forms a stable six-membered chelate with
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the magnesium atom of the Grignard reagent, preventing further reaction of the initially formed
aldehyde.[3]

Reaction Pathway for Aldehyde Synthesis

N-Methyl-N-(2-pyridyl)formamide Grignard Reagent (R-MgX)

Reaction with
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Acidic Workup

N-Methyl-2-aminopyridine
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Caption: Formylation of Grignard reagents.

Quantitative Data for Aldehyde Synthesis

The following table presents the yields of various aldehydes prepared using N-methyl-N-(2-
pyridyl)formamide.
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Grignard Reagent Aldehyde Product

Entry Yield (%)
(R-MgX) (R-CHO)
Phenylmagnesium

1 _ Benzaldehyde 92
bromide

p-Tolylmagnesium
2 i p-Tolualdehyde 95
bromide

n-Butylmagnesium
3 ) Pentanal 85
bromide

Cyclohexylmagnesium  Cyclohexanecarboxal
chloride dehyde

Vinylmagnesium )
5 ) Acrolein 78
bromide

Phenylethynylmagnesi  Phenylpropiolaldehyd

um bromide e

Table 2: Yields of aldehydes from the formylation of Grignard reagents. Data sourced from
Comins & Meyers, 1978.[3]

Experimental Protocols

This protocol is adapted from Comins & Meyers, 1978.[3]

Materials:

e 2-Aminopyridine

e Phenyl formate

Procedure:

e Add 2-aminopyridine (94.1 g, 1.0 mol) to phenyl formate (153 g, 1.4 mol).

 Stir the mixture at room temperature for 23 hours under a drying tube.
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e Remove phenol and excess phenyl formate in vacuo (75-125 °C / 10 torr).

« Distill the residue to give 2-(formylamino)pyridine. Yield: 106.8 g (99%); b.p. 108-118 °C/
0.005 torr; m.p. 72-73 °C (from pentane).

This protocol is adapted from Comins & Meyers, 1978.[3]

Materials:

2-(Formylamino)pyridine

Potassium t-butoxide

Tetrahydrofuran (THF)

Methyl iodide

Procedure:

To a solution of potassium t-butoxide (33.7 g, 0.30 mol) in THF (500 ml) under a nitrogen
atmosphere, add 2-(formylamino)pyridine (29.1 g, 0.27 mol).

 Stir the mixture at room temperature for 15 minutes, then reflux for 30 minutes.

e Cool the suspension to room temperature and add methyl iodide (18.7 ml, 0.30 mol).
o Heat the mixture under reflux with stirring for 18 hours.

o Evaporate the solvent from the clear solution to leave a yellow oil.

« Distill the oil to give N-methyl-N-(2-pyridyl)formamide. Yield: 26.3 g (80%); b.p. 71-72 °C/
0.005 torr.

This protocol is adapted from Comins & Meyers, 1978.[3]
Materials:

e N-Methyl-N-(2-pyridyl)formamide
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e Grignard reagent solution in THF

¢ Anhydrous tetrahydrofuran (THF)

e Dilute aqueous acid (e.g., 1 M HCI)
Procedure:

» Dissolve N-methyl-N-(2-pyridyl)formamide in anhydrous THF in a flask under a nitrogen
atmosphere and cool to 0 °C in an ice bath.

o Slowly add the Grignard reagent solution (typically on a 50 mmol scale) to the stirred solution
of the formylating agent.

 Stir the reaction mixture at 0 °C for a few minutes (reaction is typically rapid).
¢ Quench the reaction by pouring it into a cold, dilute agueous acid solution.
o Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

o Wash the combined organic extracts with brine, dry over a suitable drying agent (e.g.,
MgSO0a4), and concentrate in vacuo.

 Purify the resulting aldehyde by distillation or chromatography as required.

Spectroscopic Data

Characterization of 2-(formylamino)pyridine and its derivatives is crucial for confirming their
structure and purity. The following are typical spectroscopic data.

N-(3-Methylpyridin-2-yl)formamide[4]
e 1H NMR (predicted):

o Formyl-H: 8.0 - 8.5 (s)

o Pyridine-H6: 6 8.1 - 8.4 (d)

o Pyridine-H4: 5 7.5 - 7.8 (d)
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o Pyridine-H5: 6 7.0 - 7.3 (dd)

o Methyl-H: 2.2 -2.5(s)

o Amide-H: 4 9.0 - 10.0 (br s)
e 13C NMR (predicted):

o Formyl C=0: 5 160 - 165

o Pyridine C2: & 150 - 155

o Pyridine C6: 6 145 - 150

o Pyridine C4: 6 135 - 140

o Pyridine C3: 6 125 - 130

o Pyridine C5: 6 120 - 125

o Methyl C: 6 15 - 20
N-Methyl-N-(2-pyridyl)formamide[3]
« 1H NMR (CDCls): & 3.35 (s, 3H), 7.12 (m, 2H), 7.74 (d of t, 1H), 8.38 (m, 1H), 9.30 (s, 1H).
e IR (film): v_max = 1690 cm~1 (C=0).

Conclusion

2-(Formylamino)pyridine and its derivatives are versatile intermediates in organic synthesis.
Their primary application lies in the facile preparation of 2-aminopyridines, a scaffold of
significant pharmaceutical interest. Furthermore, the N-methylated analog provides an efficient
means for the formylation of organometallic reagents, expanding the synthetic chemist's toolkit
for the preparation of aldehydes. The protocols and data presented herein offer a detailed
guide for researchers and professionals in the field of drug development and organic synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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